molecular formula C13H20ClNO4 B15341816 2-[2-(3-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 35158-64-6

2-[2-(3-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride

Cat. No.: B15341816
CAS No.: 35158-64-6
M. Wt: 289.75 g/mol
InChI Key: LAGUJVPOOUPWGF-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a dimethylazanium group (quaternary ammonium), an ester-linked acetyloxyethyl chain, and a 3-methoxyphenoxy aromatic moiety. Its molecular formula is C₁₃H₂₀ClNO₄, with a molecular weight of 289.75 g/mol . The 3-methoxy group on the phenoxy ring enhances electronic effects and bioactivity, while the quaternary ammonium group contributes to ionic properties and membrane interactions.

Synthesis: Synthesized via:

Nucleophilic substitution between 3-methoxyphenol and chloroacetyl chloride.

Esterification with 2-dimethylaminoethanol.

Quaternization using HCl or methyl chloride (yields: 75–90%) .

Applications: Potential uses include antimicrobial agents, herbicide adjuvants, and materials science (e.g., antimicrobial coatings) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Methoxyphenoxy Derivatives

Compound Name Methoxy Position Key Features Biological Activity
Target Compound 3-position Combines 3-methoxyphenoxy, ester, and quaternary ammonium groups. Antimicrobial, herbicide synergy
2-[2-(2-Methoxyphenoxy)acetyl]oxyethyl-dimethylazanium chloride 2-position 2-Methoxy group increases steric hindrance; used in glyphosate formulations. 25% higher herbicide efficacy than glyphosate alone
2-[2-(4-Methoxyphenoxy)acetyl]oxyethyl-dimethylazanium chloride 4-position 4-Methoxy improves electronic donation; similar molecular weight (289.75 g/mol). Research focus on anti-inflammatory activity

Key Difference : The 3-methoxy derivative exhibits balanced electronic and steric effects, enhancing membrane interaction and bioactivity compared to 2- and 4-position isomers .

Substituted Phenoxy Derivatives

Compound Name Substituent Molecular Formula Key Features Applications
2-[2-(4-Chlorophenoxy)acetyl]oxyethyl-diethylazanium chloride 4-Chloro C₁₄H₂₁Cl₂NO₃ Electronegative Cl increases stability. Antiseptic, higher toxicity
2-(4-Ethoxyphenyl)acetyl chloride 4-Ethoxy C₁₀H₁₁ClO₂ Ethoxy group enhances lipophilicity. Acylating agent in synthesis

Key Difference : The 3-methoxy group in the target compound offers better bioavailability than chloro derivatives and less steric bulk than ethoxy analogs, optimizing receptor binding .

Quaternary Ammonium Salts with Varied Moieties

Compound Name Azanium Structure Molecular Weight (g/mol) Unique Features Applications
[2-(1-Benzothiophen-3-yl)-2-oxoethyl]-dimethylazanium chloride Benzothiophene fused ring 257.76 Aromatic heterocycle enhances π-π stacking. Enzyme inhibition studies
Dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium chloride Bulky cyclohexyl group 322.9 Increased lipophilicity for CNS penetration. Neurological drug research

Key Difference: The target compound’s phenoxy-acetyloxyethyl chain provides flexibility for membrane integration, unlike rigid fused-ring or bulky cyclohexyl analogs .

Properties

CAS No.

35158-64-6

Molecular Formula

C13H20ClNO4

Molecular Weight

289.75 g/mol

IUPAC Name

2-[2-(3-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride

InChI

InChI=1S/C13H19NO4.ClH/c1-14(2)7-8-17-13(15)10-18-12-6-4-5-11(9-12)16-3;/h4-6,9H,7-8,10H2,1-3H3;1H

InChI Key

LAGUJVPOOUPWGF-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCOC(=O)COC1=CC=CC(=C1)OC.[Cl-]

Origin of Product

United States

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